molecular formula C15H10D4N2O2 B602593 Licarbazepine-D4 CAS No. 1020719-39-4

Licarbazepine-D4

Cat. No.: B602593
CAS No.: 1020719-39-4
M. Wt: 258.32
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Licarbazepine-D4, also known as 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major), primarily targets the voltage-gated sodium channels (VGSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

This compound exerts its pharmacological effect by binding to and stabilizing the inactivated state of the VGSC . This prevents the channel from reverting back to the resting form, which would then be susceptible to a depolarization and subsequent repetitive neuronal firing . This mechanism of action is thought to be shared by several other antiepileptic drugs, such as phenytoin and lamotrigine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway mediated by VGSC . By inhibiting these channels, this compound can reduce the excitability of neurons, thereby preventing the abnormal electrical activity that characterizes seizures .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can be influenced by deuteration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . By blocking VGSC, this compound prevents the generation and propagation of action potentials in neurons . This results in an overall decrease in neuronal activity, which can help to prevent the occurrence of seizures .

Action Environment

It’s known that factors such as diet, lifestyle, and the presence of other medications can influence the pharmacokinetics and pharmacodynamics of a drug

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Licarbazepine-D4 typically involves the reduction of oxcarbazepine. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in a mixture of methanol and water at room temperature, followed by heating at 45°C for one hour . The product is then isolated by filtration and washing with water, yielding a pale yellow solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is essential for its application as a stable isotope-labeled compound .

Chemical Reactions Analysis

Types of Reactions: Licarbazepine-D4 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: Further reduction can lead to the formation of dihydro derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of 10,11-dihydro-10-oxo-carbamazepine.

    Reduction: Formation of fully reduced carbamazepine derivatives.

    Substitution: Formation of halogenated carbamazepine derivatives.

Scientific Research Applications

Licarbazepine-D4 has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and in the development of new therapeutic agents .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661926
Record name 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-39-4
Record name 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Licarbazepine-D4
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Licarbazepine-D4
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Reactant of Route 6
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